molecular formula C17H18N2O5S B2694069 N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903567-81-6

N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2694069
CAS No.: 1903567-81-6
M. Wt: 362.4
InChI Key: XQVYUCXTJHUICK-UHFFFAOYSA-N
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Description

“N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, an oxolan-3-yloxy group attached to a pyridine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves multiple steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Formation of the Pyridine Carboxamide: The final step involves the coupling of the methanesulfonylphenyl intermediate with a pyridine-4-carboxylic acid derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanesulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The oxolan-3-yloxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the pyridine ring.

    N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The unique combination of functional groups in “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may confer specific properties such as enhanced binding affinity to certain biological targets or improved stability under certain conditions, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)24-14-7-9-23-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYUCXTJHUICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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